アルジカルブ

概要

説明

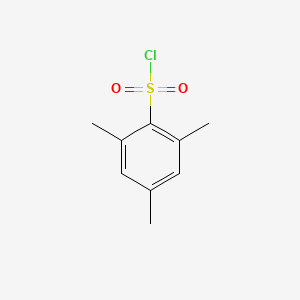

アルジカルブは、農業で広く使用されているカーバメート系殺虫剤です。これは、殺虫剤テミクの有効成分であり、アザミウマ、アブラムシ、ハダニ、カメムシ、ノミバッタ、葉虫など、さまざまな害虫に効果があります。 アルジカルブは主に殺線虫剤として使用されます 。 それは強力なコリンエステラーゼ阻害剤であり、シナプスにおけるアセチルコリンの分解を阻害します .

科学的研究の応用

Aldicarb has several scientific research applications:

作用機序

アルジカルブは、アセチルコリンエステラーゼという酵素を阻害することにより、その効果を発揮します。この酵素は、シナプスにおけるアセチルコリンの分解を担当しています。この酵素を阻害することにより、アルジカルブはアセチルコリンの蓄積を引き起こし、コリン作動性経路の過剰刺激につながります。 これは、害虫において、筋肉のけいれん、けいれん、そして最終的には麻痺と死などの症状を引き起こします 。 アルジカルブの分子標的は、神経系に見られるアセチルコリンエステラーゼ酵素です .

類似の化合物との比較

アルジカルブは、カルバリルやメトミルなどの他のカーバメート系殺虫剤と似ています。 アルジカルブは、高い効力と幅広い害虫に対する有効性で独自性があります 。 他のカーバメート系殺虫剤とは異なり、アルジカルブは水に非常に溶けやすく、地下水位の高い地域での使用が制限されています 。 類似の化合物には、以下が含まれます。

生化学分析

Biochemical Properties

Aldicarb is a fast-acting cholinesterase inhibitor, causing rapid accumulation of acetylcholine at the synaptic cleft . The structure of Aldicarb is similar to that of acetylcholine, which improves its binding to acetylcholinesterase in the body .

Cellular Effects

Aldicarb has been shown to have an impact on the immune system. In a study, it was found that Aldicarb exposure did not result in adverse effects on the immune system of mice .

Molecular Mechanism

Aldicarb is a cholinesterase inhibitor which prevents the breakdown of acetylcholine in the synapse . This leads to an accumulation of acetylcholine, causing overstimulation of muscles and glands, which can be fatal in high doses .

Temporal Effects in Laboratory Settings

Aldicarb has been shown to have a high degree of persistence and a low potential for biodegradability . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months .

Dosage Effects in Animal Models

In animal models, the effects of Aldicarb vary with different dosages. For example, in a study on rats, it was found that Aldicarb had an impact on cholinesterase activity, with the effects changing over time and with different dosages .

Metabolic Pathways

The basic metabolic pathway for Aldicarb is the same in all species studied, including plants and a variety of vertebrates and invertebrates . Aldicarb is rapidly oxidized to sulfoxide and sulfone .

Transport and Distribution

Aldicarb is very soluble in water and highly mobile in soil . It moves with water from the application site into the soil at a constant concentration . In the soil, the chemicals react and also adsorb onto soil particles .

Subcellular Localization

While there is limited information available on the subcellular localization of Aldicarb, studies on the Caenorhabditis elegans homolog of the M1/M3/M5 family of muscarinic acetylcholine receptors, GAR-3, have shown that these receptors localize to cell bodies where they are enriched at extrasynaptic regions

準備方法

アルジカルブは、複数段階のプロセスで合成されます。合成は、2-メチル-2-(メチルチオ)プロパナールとヒドロキシルアミンの反応から始まり、オキシムが生成されます。 この中間体は次に、メチルイソシアネートと反応させてアルジカルブを生成します 。 アルジカルブの工業生産は、同様のステップで、より大規模に行われ、高い純度と収率が保証されています .

化学反応解析

アルジカルブは、いくつかの種類の化学反応を受けます。

酸化: アルジカルブは、アルジカルブスルホキシドに、さらにアルジカルブスルホンに酸化される可能性があります.

加水分解: 水が存在すると、アルジカルブは加水分解されてアルジカルブオキシムとメチルイソシアネートを生成する可能性があります.

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など、酸化用)、水または酸(加水分解用)などがあります。 これらの反応から生成される主な生成物は、アルジカルブスルホキシド、アルジカルブスルホン、およびアルジカルブオキシムです .

科学研究の応用

アルジカルブには、いくつかの科学研究の応用があります。

化学反応の分析

Aldicarb undergoes several types of chemical reactions:

Oxidation: Aldicarb can be oxidized to aldicarb sulfoxide and further to aldicarb sulfone.

Hydrolysis: In the presence of water, aldicarb can hydrolyze to form aldicarb oxime and methyl isocyanate.

Reduction: Aldicarb can be reduced to its corresponding amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and water or acids for hydrolysis. The major products formed from these reactions are aldicarb sulfoxide, aldicarb sulfone, and aldicarb oxime .

類似化合物との比較

Aldicarb is similar to other carbamate insecticides such as carbaryl and methomyl. aldicarb is unique in its high potency and effectiveness against a wide range of pests . Unlike some other carbamates, aldicarb is highly soluble in water, which restricts its use in areas with a high water table . Similar compounds include:

特性

| The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/ | |

CAS番号 |

116-06-3 |

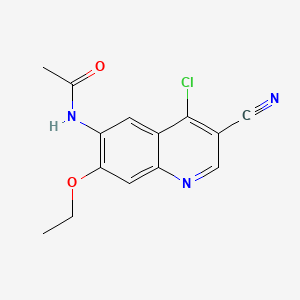

分子式 |

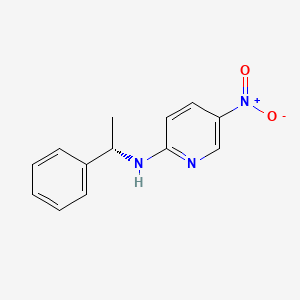

C7H14N2O2S C7H14N2O2S CH3SC(CH3)2CH=NOCONHCH3 |

分子量 |

190.27 g/mol |

IUPAC名 |

[(Z)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |

InChIキー |

QGLZXHRNAYXIBU-UITAMQMPSA-N |

不純物 |

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3 |

SMILES |

CC(C)(C=NOC(=O)NC)SC |

異性体SMILES |

CC(C)(/C=N\OC(=O)NC)SC |

正規SMILES |

CC(C)(C=NOC(=O)NC)SC |

外観 |

Assay:≥98%A crystalline solid |

沸点 |

Decomposes (NTP, 1992) decomposes |

Color/Form |

Crystals from isopropyl ether |

密度 |

1.195 at 77 °F (EPA, 1998) - Denser than water; will sink Specific gravity: 1.1950 at 25 °C 1.195 |

melting_point |

210 to 214 °F (EPA, 1998) 99-100 °C 100 °C 210-214 °F |

| 116-06-3 | |

物理的記述 |

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) White crystals with a slightly sulfurous odor; [CAMEO] COLOURLESS CRYSTALS. White crystals with a slightly sulfurous odor. Commercial formulations are granular. |

ピクトグラム |

Acute Toxic; Environmental Hazard |

賞味期限 |

Aldicarb is stable under normal storage conditions and in acidic media but decomposes rapidly in alkaline media and at temperatures above 100 °C. Analysis ... indicated that this material had not changed under storage conditions for approx 4 years. Stable in neutral, acidic, & weakly alkaline media. |

溶解性 |

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992) Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone Aldicarb solubilities (expressed as %) at various temperatures. Table: Percent Solubility [Table#3193] 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C In water, 4,930 mg/L at 20 °C Practically insoluble in hexane Solubility in water, g/100ml at 25 °C: 0.6 |

同義語 |

Aldicarb ENT 27,093 ENT-27,093 ENT27,093 Temik UC 21,149 UC 21149 UC-21,149 UC-21149 UC21,149 UC21149 |

蒸気圧 |

Less than 0.5 at 68F (EPA, 1998) 0.0000347 [mmHg] 2.9X10-5 mm Hg at 20 °C Vapor pressure, Pa at 25 °C: 0.01 <0.5 mmHg |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)